2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride
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Overview
Description
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride is a chemical compound with the molecular formula C5H5ClN2O2 and a molecular weight of 160.56 g/mol . It is known for its unique structure, which includes a fused furo-pyrazole ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a furan derivative with a hydrazine derivative, followed by cyclization and subsequent hydrochloride salt formation . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as in laboratory settings. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and purity .
Chemical Reactions Analysis
Types of Reactions
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyrazole ring, leading to different hydrogenated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace hydrogen atoms on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and halides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxy derivatives, while reduction can produce hydrogenated pyrazole derivatives .
Scientific Research Applications
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2H,4H,6H-furo[3,4-c]pyrazol-6-one: The non-hydrochloride form of the compound.
2H,4H,6H-furo[3,4-c]pyrazol-6-one derivatives: Various derivatives with different substituents on the ring system.
Uniqueness
2H,4H,6H-furo[3,4-c]pyrazol-6-one hydrochloride is unique due to its specific hydrochloride salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds. This makes it particularly useful in certain applications where these properties are advantageous .
Properties
IUPAC Name |
1,4-dihydrofuro[3,4-c]pyrazol-6-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2.ClH/c8-5-4-3(2-9-5)1-6-7-4;/h1H,2H2,(H,6,7);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOJUYJNBVNMCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=O)O1)NN=C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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